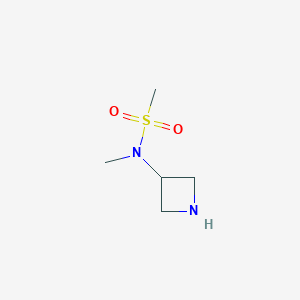
2-Fluoro-5-(pentafluorosulfur)benzyl bromide
Übersicht
Beschreibung
2-Fluoro-5-(pentafluorosulfur)benzyl bromide is a chemical compound with the CAS Number: 1240256-82-9 . It has a molecular weight of 315.08 and its IUPAC name is 2-(bromomethyl)-1-fluoro-4-(pentafluoro-lambda~6~-sulfanyl)benzene . The compound is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 2-Fluoro-5-(pentafluorosulfur)benzyl bromide is 1S/C7H5BrF6S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Fluoro-5-(pentafluorosulfur)benzyl bromide is a liquid at ambient temperature . The compound should be stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Modified Nucleosides
A study by Sivets, Amblard, and Schinazi (2019) described the synthesis of modified 2',3'-dideoxy-2',3'-difluoro-D-arabinonucleosides, including fluorinated analogs of fludarabine and nelarabine, using salts of 2-fluoropurine derivatives with glycosyl bromide. This highlights the role of fluoro-substituted benzyl bromides in nucleoside modification, which is crucial in pharmaceutical chemistry (Sivets, Amblard, & Schinazi, 2019).
Fluorination of Carbohydrates
Research by Skelton et al. (2004) involved the photobromination of various per-esters of β-D-glucopyranose and α- and β-D-glucopyranosyl fluoride, yielding 5-bromo derivatives. These were converted into corresponding 5-fluorides, illustrating the application of fluoro-substituted benzyl bromides in carbohydrate chemistry, specifically in the synthesis of fluorinated sugars (Skelton et al., 2004).
Radiopharmaceutical Synthesis
The work by Johnströma, Stone-Elander, and Duelfer (1994) demonstrated the use of a 2-amino-2′-[18F]fluorobenzhydrol as a radiolabeling intermediate in synthesizing a benzodiazepine-2-one. This research showcases the application of fluoro-substituted benzyl bromides in developing radiopharmaceuticals for medical imaging, particularly in positron emission tomography (PET) scans (Johnströma, Stone-Elander, & Duelfer, 1994).
Fluorination in Organic Synthesis
Hirotaki and Hanamoto (2013) described the synthesis of 2-aryl-3-fluoro-5-silylthiophenes from 2-bromo-3,3,3-trifluoropropene. This study illustrates the broader role of fluoro-substituted benzyl bromides in organic synthesis, particularly in the synthesis of organofluorine compounds (Hirotaki & Hanamoto, 2013).
Eigenschaften
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF6S/c8-4-5-3-6(1-2-7(5)9)15(10,11,12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACUKJFPSDLHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-dimethyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B1399766.png)







